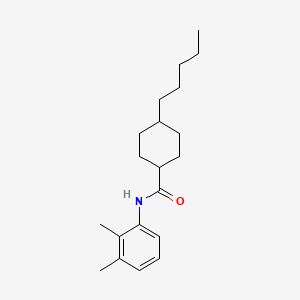

N-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound . The analysis provides information about the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of functional groups.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, the products formed, and the rates of the reactions .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, optical rotation, and spectral properties. The compound’s reactivity, stability, and compatibility with other substances are also important aspects of this analysis .Scientific Research Applications

Fluorescence Quenching Studies

Research involving fluorescence quenching studies of structurally similar carboxamides, such as (E)-N-(3-Chlorophenyl)-2-(3,4-dimethoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, provides insights into the quenching mechanisms of carboxamides. These studies are crucial for understanding the interaction between carboxamides and various solvents, offering a foundation for potential applications in sensing and molecular recognition technologies (Patil et al., 2013).

Polyamide Synthesis and Characterization

The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives highlight the chemical versatility and potential application of carboxamide compounds in materials science. These derivatives are fundamental for developing new materials with tailored properties, such as thermal stability and solubility, which are essential for various industrial applications (Özer et al., 2009).

Polymerization and Material Properties

Investigations into the polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives demonstrate the potential of carboxamide-based compounds in creating novel polymeric materials. Such materials could have applications in nanotechnology, coatings, and as components in electronic devices, highlighting the importance of understanding the self-assembly and polymerization behaviors of carboxamides (Masuda et al., 2003).

Antimicrobial Activity

Research on derivatives of structurally related carboxamides has shown significant antimicrobial activity. This suggests that N-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide and its derivatives could be explored for potential applications in developing new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Ghorab et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO/c1-4-5-6-9-17-11-13-18(14-12-17)20(22)21-19-10-7-8-15(2)16(19)3/h7-8,10,17-18H,4-6,9,11-14H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAMKZAOEVMIDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)NC2=CC=CC(=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-3-carboxylate](/img/structure/B2849883.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride](/img/structure/B2849884.png)

![2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid](/img/structure/B2849885.png)

![Ethyl 2-(2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2849889.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2849890.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide](/img/structure/B2849892.png)

![N-{4-[1-[(4-fluorophenyl)sulfonyl]-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2849895.png)

![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849899.png)

![N-(2-phenylethyl)-1-{3-[(phenylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2849903.png)

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2849905.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2849906.png)